3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)11-5-10(6-12(7-11)15(19,20)21)8-1-3-9(4-2-8)13(22)23/h1-7H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXMMDMXBCYZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444536 | |
| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195457-74-0 | |
| Record name | 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195457-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 3,5-Bis(trifluoromethyl)bromobenzene : This halogenated aromatic compound serves as the primary substrate for constructing the biphenyl core.
- Phenylboronic acid : Used as the coupling partner in Suzuki-Miyaura cross-coupling to form the biphenyl linkage.
Synthetic Route Overview
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), K₂CO₃ base, toluene/water, 110°C, 16 h | Formation of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl] intermediate |
| 2 | Oxidation | Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), aqueous or organic solvent, room temperature to reflux | Conversion of biphenyl intermediate to 4-carboxylic acid derivative |
Detailed Reaction Conditions
Suzuki Coupling : The reaction is typically performed under inert atmosphere (nitrogen or argon) to prevent catalyst deactivation. The palladium catalyst facilitates the cross-coupling between the aryl bromide and phenylboronic acid. Potassium carbonate acts as the base to deprotonate the boronic acid and promote transmetalation. The reaction temperature is maintained around 110°C for approximately 16 hours to ensure high conversion, with yields reported up to 82%.
Oxidation : The biphenyl intermediate bearing the trifluoromethyl groups undergoes oxidation at the para position to introduce the carboxylic acid group. Potassium permanganate is a common oxidant, used in aqueous or mixed solvent systems. The reaction is controlled to avoid over-oxidation or degradation of the trifluoromethyl groups. Alternative oxidants such as chromium trioxide can also be employed depending on scale and desired purity.
Purification
- Column chromatography on silica gel using ethyl acetate/hexane gradients is the standard method to separate the product from impurities.
- Recrystallization from ethanol or other suitable solvents enhances purity.
- High-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid in acetonitrile/water mobile phase is used to confirm purity, typically achieving >98%.
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the biphenyl structure and substitution pattern. ^19F NMR shows characteristic quartets for trifluoromethyl groups around δ 120-125 ppm.
- Fourier Transform Infrared Spectroscopy (FT-IR) : Confirms carboxylic acid C=O stretching near 1700 cm⁻¹ and CF₃ symmetric/asymmetric vibrations between 1100-1250 cm⁻¹.
- Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (ESI-MS) validates molecular weight with [M-H]⁻ ion at m/z 379.05.
Catalytic Considerations
- The electron-withdrawing trifluoromethyl groups reduce electron density on the aromatic ring, increasing the activation energy for oxidative addition in the Suzuki coupling.
- Use of electron-rich ligands such as SPhos or XPhos can enhance catalytic efficiency and turnover.
- Microwave-assisted heating (e.g., 80°C for 30 minutes) has been reported to accelerate reaction kinetics and improve yields.
Scale-Up Strategies
- Continuous flow reactors with immobilized palladium catalysts (e.g., Pd/C) improve catalyst recyclability and reduce metal contamination.
- Biphasic solvent systems (toluene/water) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance mixing and reaction rates.
- Chelating agents like EDTA in wash steps effectively remove residual palladium, improving product purity.
Mechanistic Insights
- The Suzuki coupling proceeds via oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biphenyl bond.
- Oxidation with KMnO₄ involves benzylic oxidation at the para position relative to the biphenyl linkage, converting the methyl or hydrogen substituent to the carboxylic acid.
| Aspect | Details |
|---|---|
| Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene |
| Coupling Reaction | Suzuki-Miyaura cross-coupling with phenylboronic acid, Pd catalyst, K₂CO₃, 110°C, 16 h |
| Oxidation | Potassium permanganate or chromium trioxide, aqueous/organic solvent, controlled temp |
| Purification | Silica gel chromatography, recrystallization, HPLC (>98% purity) |
| Characterization | ^1H/^13C/^19F NMR, FT-IR, HRMS |
| Catalytic Optimization | Electron-rich ligands, microwave heating, continuous flow reactors |
| Scale-Up Techniques | Immobilized Pd catalysts, biphasic systems, phase-transfer catalysts |
The preparation of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is well-established through palladium-catalyzed Suzuki-Miyaura cross-coupling followed by oxidation to introduce the carboxylic acid group. Optimization of catalysts, reaction conditions, and purification methods enables high yields and purity suitable for research and industrial applications. The presence of trifluoromethyl groups requires careful consideration of electronic effects and steric hindrance during synthesis, which can be mitigated by ligand choice and reaction engineering.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Potential
BTFCA has shown significant biological activity, particularly in the realm of pharmaceuticals. The trifluoromethyl groups contribute to its potential as a pharmaceutical agent by enhancing its interaction with biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties, suggesting that BTFCA may possess analogous activities.
Case Studies
- Antimicrobial Activity : A study demonstrated that BTFCA exhibited notable antimicrobial effects against a range of bacterial strains. The compound's ability to disrupt bacterial cell membranes was attributed to its lipophilic nature, facilitated by the trifluoromethyl groups.
- Anti-inflammatory Properties : In vitro studies have indicated that BTFCA can inhibit pro-inflammatory cytokines, making it a potential candidate for developing anti-inflammatory drugs.
Materials Science
Polymer Applications
BTFCA's unique structure allows it to be utilized in the development of advanced materials. Its incorporation into polymers can enhance thermal stability and chemical resistance.
Applications in Polymer Chemistry
- Thermal Stability : BTFCA-modified polymers exhibit improved thermal stability compared to their unmodified counterparts.
- Chemical Resistance : The presence of trifluoromethyl groups contributes to enhanced resistance against solvents and harsh chemicals.
Environmental Science
Potential as a Bioremediation Agent
Research indicates that BTFCA may play a role in environmental remediation efforts. Its chemical properties allow it to interact with various pollutants, potentially aiding in the detoxification of contaminated environments.
Environmental Impact Studies
- Pollutant Interaction : Studies have shown that BTFCA can bind to heavy metals and organic pollutants, facilitating their removal from contaminated water sources.
- Phytoremediation Potential : Preliminary research suggests that plants treated with BTFCA exhibit enhanced growth in contaminated soils, indicating its potential use in phytoremediation strategies.
Mechanism of Action
The mechanism of action of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets through its trifluoromethyl and carboxylic acid groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity for various biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Number and Position
(a) 4′-(Trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid (CAS 195457-71-7)
- Molecular Formula : C₁₄H₉F₃O₂
- Key Differences : Contains a single -CF₃ group at the 4′ position.
- Impact :
- Acidity : The single -CF₃ group provides moderate electron-withdrawing effects, resulting in a pKa ~2.5–3.0 (estimated), compared to the bis-CF₃ analog, which is more acidic (pKa ~1.5–2.0) .
- Reactivity : Less steric hindrance than the bis-CF₃ derivative, facilitating metal coordination in MOFs or coupling reactions .
(b) 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 893638-50-1)
- Molecular Formula : C₁₅H₈F₆O₂
- Key Differences : Carboxylic acid group at the 2-position instead of 3.
- Impact :
Substituent Electronic Effects
(a) 3′-Methyl-[1,1′-biphenyl]-4-carboxylic acid (CAS 5728-33-6)
- Molecular Formula : C₁₄H₁₂O₂
- Key Differences : -CH₃ (electron-donating) instead of -CF₃.
- Impact: Acidity: pKa ~4.0–4.5 due to reduced electron withdrawal, making it less reactive in acid-catalyzed reactions compared to fluorinated analogs . Solubility: Higher solubility in polar solvents (e.g., water or ethanol) due to lower hydrophobicity .
(b) 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Biological Activity
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (BTFCA) is an organic compound notable for its unique structural features, including two trifluoromethyl groups attached to a biphenyl framework and a carboxylic acid functional group. Its molecular formula is C₁₄H₉F₆O₂, and it has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of BTFCA, highlighting its potential applications, mechanisms of action, and relevant research findings.
The presence of trifluoromethyl groups enhances the lipophilicity of BTFCA, allowing it to penetrate cell membranes effectively. This property is crucial for its interaction with biological targets, such as enzymes and receptors. The compound's ability to form strong hydrophobic interactions contributes to its biological potency.
Antimicrobial Properties
Research indicates that BTFCA exhibits significant antimicrobial activity. Compounds with similar structural motifs have shown efficacy against various pathogens, suggesting that BTFCA may also possess similar properties. The mechanism of action likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
BTFCA has been investigated for its potential anti-inflammatory properties. Studies have shown that compounds with trifluoromethyl substitutions often modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Interaction with Biological Targets
BTFCA interacts with various biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a critical role in the metabolism of xenobiotics. Depending on the specific isoform of cytochrome P450 involved, BTFCA may either inhibit or activate enzymatic activity .
Cellular Effects
At the cellular level, BTFCA influences multiple signaling pathways. It has been reported to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation, differentiation, and apoptosis. This modulation can lead to altered gene expression profiles and cellular responses .
Molecular Mechanism
The molecular interactions of BTFCA are primarily mediated through binding to specific biomolecules. The trifluoromethyl groups facilitate strong hydrophobic interactions within the active sites of enzymes and receptors. These interactions can lead to either inhibition or activation of their catalytic activities .
Case Studies
- Anticancer Activity : A study evaluated the effects of BTFCA on cancer cell lines expressing Bcl-2, a protein associated with cancer cell survival. The compound demonstrated selective growth-inhibitory activity against these cell lines at low micromolar concentrations, indicating its potential as an anticancer agent .
- Inhibition Studies : In vitro studies have shown that BTFCA can inhibit specific enzymes involved in inflammatory processes. For instance, it was found to reduce the activity of cyclooxygenase (COX) enzymes, which are critical mediators in inflammation.
Comparative Analysis
To better understand the biological activity of BTFCA relative to similar compounds, a comparison table is provided below:
Q & A
Q. What are the standard synthetic routes for 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, and what catalysts are typically employed?
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions. A typical protocol involves reacting trifluoromethyl-substituted aryl boronic acids with halogenated biphenyl precursors in toluene/water mixtures at 110°C for 16 hours, achieving yields up to 82% . Post-reaction oxidation with Oxone in dichloromethane/DMF at 20°C ensures carboxyl group formation .
Q. How should researchers optimize purification methods to achieve high HPLC purity (>98%) for this compound?
Purification involves column chromatography using silica gel with ethyl acetate/hexane gradients, followed by recrystallization from ethanol. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water mobile phase) confirms purity. Trace impurities often arise from incomplete coupling or residual Pd; chelating agents like EDTA in wash steps mitigate this .
Q. What spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃/CH₂ groups, with trifluoromethyl signals appearing as quartets (δ ~120-125 ppm in ¹⁹F NMR) .
- FT-IR : Confirm carboxylate C=O stretching (~1700 cm⁻¹) and CF₃ symmetric/asymmetric vibrations (1100-1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M-H]⁻ at m/z 379.05) .
Advanced Research Questions
Q. How do steric effects from the 3',5'-trifluoromethyl groups influence reactivity in cross-coupling reactions?
The bulky CF₃ substituents reduce electronic density on the biphenyl core, slowing oxidative addition of Pd catalysts. Computational studies (DFT) suggest that electron-withdrawing CF₃ groups increase activation energy by 15-20 kJ/mol compared to non-fluorinated analogs. Mitigation strategies include using electron-rich ligands (e.g., SPhos) to enhance catalytic turnover .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
Discrepancies in NMR chemical shifts or vibrational frequencies often arise from solvent effects or incomplete basis sets in DFT calculations. Researchers should:
Q. How can reaction yields be improved in large-scale syntheses (>10 mmol)?
Scale-up challenges include Pd leaching and heat dissipation. Recommendations:
Q. What methodologies enable the incorporation of this compound into metal-organic frameworks (MOFs)?
The carboxylate group facilitates coordination to metal nodes (e.g., Zr₆ clusters). A reported protocol involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
